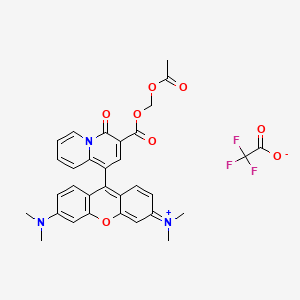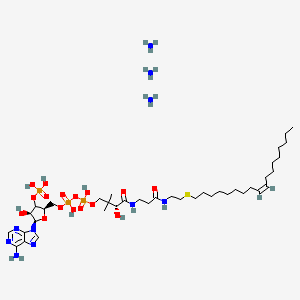
(9Z-Octadecenyl)-CoA (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z-Octadecenyl)-CoA (triammonium) is a compound that belongs to the class of fatty alcohol phosphates. It is an analog of oleoyl-LPA and is known for its role in potentiating the agonist activity of oleoyl-LPA on LPA receptor expressing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z-Octadecenyl)-CoA (triammonium) typically involves the reaction of octadecenyl alcohol with coenzyme A under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (9Z-Octadecenyl)-CoA (triammonium) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(9Z-Octadecenyl)-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include aldehydes, acids, saturated derivatives, and substituted compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
(9Z-Octadecenyl)-CoA (triammonium) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty alcohol phosphates.
Biology: Investigated for its role in cellular signaling pathways, particularly in relation to LPA receptors.
Medicine: Explored for potential therapeutic applications due to its ability to modulate receptor activity.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of (9Z-Octadecenyl)-CoA (triammonium) involves its interaction with LPA receptors. It potentiates the agonist activity of oleoyl-LPA on these receptors, leading to downstream signaling events. The molecular targets include LPA receptors, and the pathways involved are related to cellular signaling and receptor activation .
Comparison with Similar Compounds
Similar Compounds
Oleoyl-LPA: A closely related compound that also interacts with LPA receptors.
9Z-Octadecenyl phosphate: Another analog of oleoyl-LPA with similar biological activity.
Uniqueness
(9Z-Octadecenyl)-CoA (triammonium) is unique due to its specific structure and its ability to potentiate the activity of oleoyl-LPA on LPA receptors. This makes it a valuable compound for studying receptor-ligand interactions and for potential therapeutic applications.
Properties
Molecular Formula |
C39H79N10O16P3S |
|---|---|
Molecular Weight |
1069.1 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutyl] hydrogen phosphate;azane |
InChI |
InChI=1S/C39H70N7O16P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-66-24-22-41-30(47)20-21-42-37(50)34(49)39(2,3)26-59-65(56,57)62-64(54,55)58-25-29-33(61-63(51,52)53)32(48)38(60-29)46-28-45-31-35(40)43-27-44-36(31)46;;;/h11-12,27-29,32-34,38,48-49H,4-10,13-26H2,1-3H3,(H,41,47)(H,42,50)(H,54,55)(H,56,57)(H2,40,43,44)(H2,51,52,53);3*1H3/b12-11-;;;/t29-,32+,33?,34+,38-;;;/m1.../s1 |
InChI Key |
NKJGEJWYUPZQQY-MCBHHQPFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)
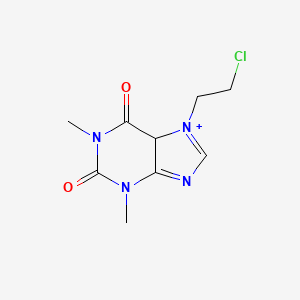
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)

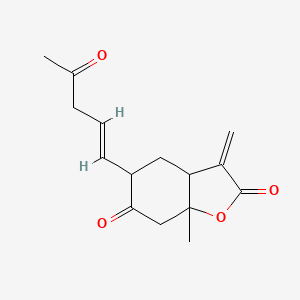
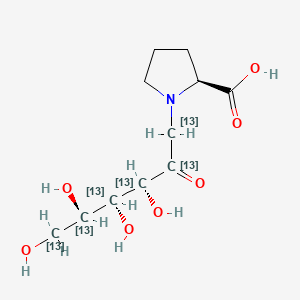

![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
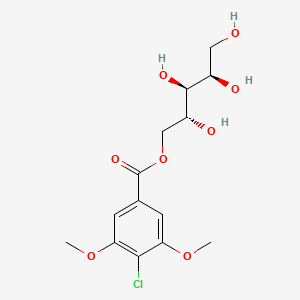
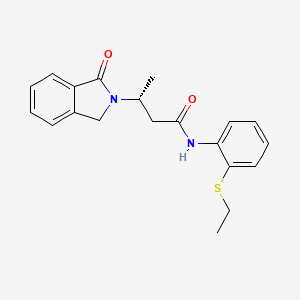

![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)
